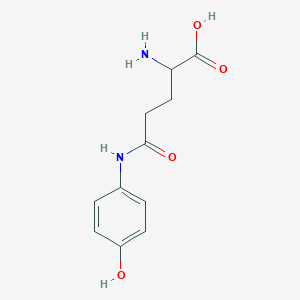

N-(p-Hydroxyphenyl)-L-glutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(p-Hydroxyphenyl)-L-glutamine, also known as L-DOPA ethyl ester or L-DOPA-EE, is a derivative of L-DOPA, an amino acid that is a precursor to dopamine. L-DOPA-EE is synthesized through a multistep process and has been studied for its potential use in scientific research.

Aplicaciones Científicas De Investigación

1. Role in Nutritional Management and Recovery

Glutamine, a unique amino acid, serves as a preferred respiratory fuel for rapidly proliferating cells, such as enterocytes and lymphocytes. It plays a crucial role in regulating acid-base balance, carrying nitrogen between tissues, and as a precursor for nucleic acids, nucleotides, amino sugars, and proteins. In critically ill patients, glutamine may become a "conditionally essential" amino acid due to the body's inability to produce sufficient amounts during stress. Supplemental glutamine in specialized enteral or parenteral feeding may enhance nutritional management and recovery in seriously ill patients (Lacey & Wilmore, 2009).

2. Impact on Cellular Metabolism and Growth

Glutamine stimulates Na+-H+ exchange in porcine jejunal enterocytes, indicating its role in cellular metabolism and growth. In particular, L-glutamine has been observed to enhance recovery from acid load in intestinal cells, which is crucial for maintaining cellular homeostasis (Rhoads et al., 1994).

3. Applications in Drug Delivery Systems

N-(p-Hydroxyphenyl)-L-glutamine and its derivatives have been studied for their potential in drug delivery systems. For instance, N5-Hydroxyethyl-L-Glutamine-co-L-Glutamic Acid Copolymers have been explored for their biodistribution properties when administered intravenously in rats, highlighting their potential as drug carriers (Bayley et al., 1993).

4. Regulation of Protein Expression in Intestinal Cells

Glutamine regulates the expression of proteins with health-promoting effects in human intestinal Caco-2 cells. This underscores its significance in maintaining gut mucosal integrity and function, and offers insights into the molecular basis of glutamine's beneficial effects on intestinal cells (Lenaerts et al., 2006).

5. Enhanced Production in Microbial Strains

Recent advances in metabolic engineering have led to improved production of L-glutamine in Corynebacterium glutamicum, demonstrating the feasibility of biotechnological applications in producing this semi-essential amino acid. This includes interventions like ARTP mutagenesis, metabolic pathway optimization, and pH control strategies (Lv et al., 2021).

Propiedades

Número CAS |

30382-24-2 |

|---|---|

Fórmula molecular |

C11H14N2O4 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) |

Clave InChI |

LOTUEIYQWILGCV-VIFPVBQESA-N |

SMILES isomérico |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |

SMILES canónico |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |

melting_point |

231.5°C |

Otros números CAS |

30382-24-2 |

Descripción física |

Solid |

Sinónimos |

gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)